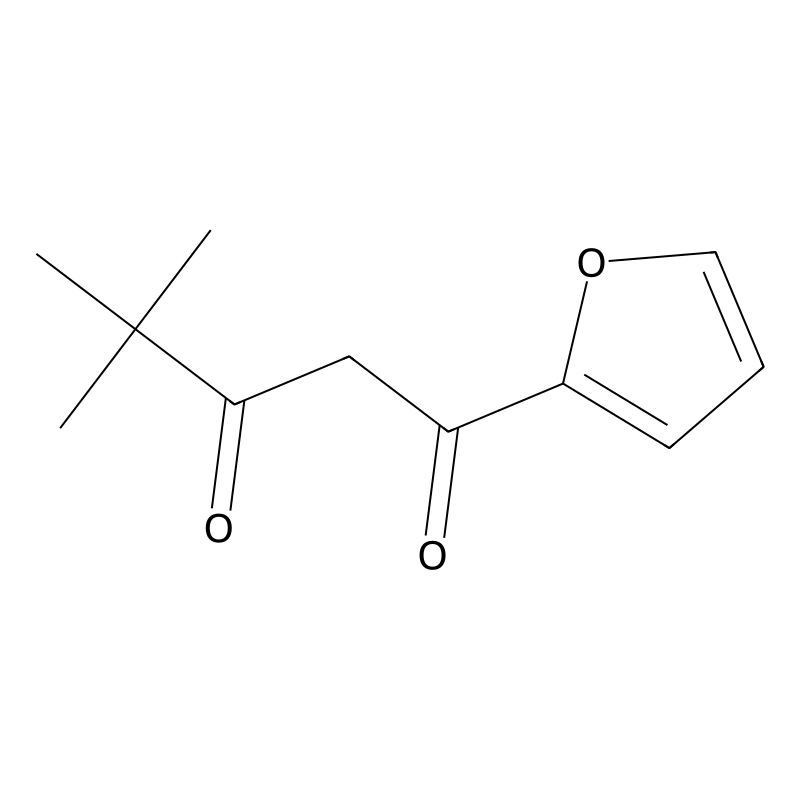

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione is a chemical compound characterized by its unique structure, which includes a furan ring and a diketone functional group. Its molecular formula is C11H14O3, and it has a molecular weight of approximately 194.23 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and materials science .

- Condensation Reactions: It can react with amines or alcohols to form imines or hemiacetals, respectively.

- Michael Addition: The diketone functionality allows it to participate in Michael addition reactions with nucleophiles.

- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility as a building block in organic synthesis.

While specific biological activity data for 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione is limited, compounds containing furan and diketone moieties are often investigated for their pharmacological properties. Diketones are known for exhibiting various biological activities, including:

- Antimicrobial Properties: Some diketones have shown effectiveness against bacterial and fungal strains.

- Antioxidant Activity: Diketones can act as antioxidants, potentially protecting cells from oxidative stress.

Further studies would be required to establish the specific biological activities of this compound.

1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione can be synthesized through several methods:

- Aldol Condensation: A common method involves the aldol condensation of furan derivatives with appropriate ketones or aldehydes.

- Friedel-Crafts Acylation: This reaction can also be employed to introduce the furan moiety onto a diketone framework.

- One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency.

Each method offers distinct advantages depending on the desired yield and purity of the final product.

The applications of 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione include:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its unique properties may be useful in developing new materials with specific optical or electronic characteristics.

- Pharmaceuticals: Potential applications in drug development due to its structural motifs that are common in bioactive compounds.

Interaction studies involving 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione focus on its reactivity with various biological molecules. These interactions can provide insights into its potential pharmacological effects and toxicity. For instance:

- Protein Binding Studies: Understanding how this compound binds to proteins could elucidate its mechanism of action if developed as a pharmaceutical agent.

- Metabolic Pathway Analysis: Investigating how this compound is metabolized in biological systems can inform safety and efficacy assessments.

Several compounds share structural similarities with 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione | C12H16O5 | Contains hydroxy and additional alkyl groups |

| 3-(Pyridin-2-yl)propane-1,3-dione | C12H9NO3 | Incorporates a pyridine ring |

| 4-hydroxy-4-methylpentan-2-one | C6H12O2 | Simpler structure with fewer functional groups |

These compounds illustrate the diversity within diketones and related structures while highlighting the unique furan moiety present in 1-(Furan-2-yl)-4,4-dimethylpentane-1,3-dione. This uniqueness may confer distinct properties that could be exploited in various applications.